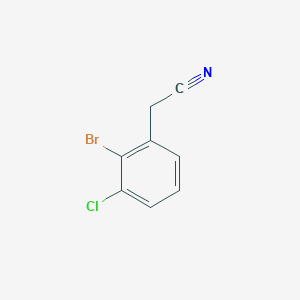

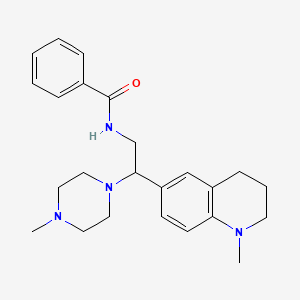

1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-component reactions, offering a straightforward approach to variously substituted quinazolines. A notable method includes the one-pot condensation reaction of aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5-amine and 2-hydroxynaphthalene-1,4-dione in the presence of catalytic agents, such as diammonium hydrogen phosphate in water, or PEG1000-based dicationic acidic ionic liquid, demonstrating the versatility and efficiency of synthesis techniques for these compounds (Wu et al., 2010); (Ren et al., 2015).

Molecular Structure Analysis

The structural properties of quinazoline derivatives are crucial for their chemical behavior and biological activities. The molecular structure of these compounds has been studied using various spectroscopic methods and X-ray crystallography, revealing detailed insights into their geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. Such studies facilitate a deeper understanding of the interactions between these compounds and biological targets (Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives engage in a variety of chemical reactions, including selective reductions and ring modifications, which are essential for synthesizing targeted molecules with desired biological activities. The reactivity of these compounds is influenced by their unique molecular structures, allowing for the selective functionalization and modification of specific sites on the quinazoline scaffold (Pyo et al., 2008).

Scientific Research Applications

Green Synthesis Approaches

Quinazoline-2,4-dione derivatives are synthesized using environmentally friendly methods. For instance, an L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a water protocol emphasizes atom economy, short reaction times, and the absence of extraction steps, highlighting the environmental benefits of this synthetic method (Rajesh et al., 2011).

Herbicidal Activity

Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating effectiveness against broadleaf and monocotyledonous weeds. This research suggests that the quinazoline-2,4-dione motif significantly impacts herbicide activity and offers a pathway for further optimization (Wang et al., 2014).

CO2 Utilization in Synthesis

Quinazoline-2,4-dione derivatives have been synthesized from CO2, showcasing an innovative approach to utilize CO2 as a raw material. This method aligns with green and sustainable chemistry principles, offering a practical and environmentally friendly synthetic route (Vessally et al., 2017).

Antitumor Activities

Certain quinazoline-2,4-dione derivatives have been identified for their potential in inhibiting the growth of human tumor cell lines. This discovery outlines the significance of structural diversity in the synthesis of these compounds, emphasizing their potential in antitumor applications (Zhou et al., 2013).

Novel Synthetic Routes

Research has explored new synthetic routes for the preparation of quinazoline-2,4-dione derivatives. For example, a metal and phosgene-free synthesis approach using selenium catalysis provides a safer and more sustainable pathway for creating bioactive-substituted quinazoline-2,4-dione derivatives (Wu & Yu, 2010).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 2-methylbenzoyl chloride to form 2-(2-chlorobenzyl)-2-methylbenzamide. This intermediate is then cyclized with anthranilic acid to form the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "2-methylbenzoyl chloride", "anthranilic acid" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorobenzyl)-2-methylbenzamide.", "Step 2: The intermediate 2-(2-chlorobenzyl)-2-methylbenzamide is then cyclized with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS RN |

899900-92-6 |

Product Name |

1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C22H17ClN2O2 |

Molecular Weight |

376.84 |

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |

InChI Key |

ZWGLOENEEHUFJX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)

![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)